Bicyclo[3.2.2]nonane-1,5-diyldimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-bicyclo[3.2.2]nonanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10/h12-13H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFXLWYQSHNCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Bicyclo 3.2.2 Nonane 1,5 Diyldimethanol
Laboratory-Scale Synthetic Routes to Bicyclo[3.2.2]nonane-1,5-diyldimethanol
The synthesis of this compound can be approached through various routes that either build the core skeleton first, followed by functionalization, or incorporate the necessary functional group precursors during the initial cyclization.
Cyclization Approaches to the Bicyclo[3.2.2]nonane Core
The formation of the bicyclo[3.2.2]nonane framework is a key challenge, and several powerful cyclization reactions have been employed to this end.
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a classic and effective method for constructing the bicyclo[3.2.2]nonane skeleton. gla.ac.uk A common strategy involves the reaction of a cycloheptadiene derivative (the diene) with a suitable dienophile. gla.ac.uk For instance, the reaction of cyclohepta-1,3-diene with acrolein yields an 8-formylbicyclo[3.2.2]non-6-ene, which can be hydrogenated to the saturated bicyclo[3.2.2]nonane core. gla.ac.uk
To overcome issues of low reactivity and to control the stereochemical outcome, Lewis acids are often employed to catalyze the reaction. In the asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative, silyl (B83357) triflates, particularly TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate), were found to effectively promote the cycloaddition between an optically active 1,4-dimethylcycloheptadiene and acrolein, even at low temperatures. beilstein-journals.orgnih.gov This approach allows for the simultaneous and stereoselective installation of two quaternary carbon centers at the C1 and C5 positions, which are analogous to the bridgehead positions of the target molecule. beilstein-journals.orgnih.gov
A more modern approach to forging the bicyclo[3.2.2]nonane ring system involves the use of intramolecular enol oxidative coupling. This method has been successfully applied to construct complex spiro[bicyclo[3.2.2]nonane] systems, demonstrating its utility for building the core framework. The strategy typically involves a precursor containing two silyl enol ether moieties, which, upon treatment with an oxidant like Ceric Ammonium Nitrate (CAN), undergo an intramolecular cross-coupling to form the bicyclic dione (B5365651). While this remote oxidative coupling can achieve high yields, controlling the diastereomeric ratio of the products can be challenging.
Beyond the Diels-Alder and oxidative coupling reactions, other methodologies have been established for synthesizing the bicyclo[3.2.2]nonane core. One historical approach involves the ring expansion of smaller, more readily available bicyclic systems. gla.ac.uk More contemporary methods include radical cyclizations, which provide a powerful means to form the C-C bonds of the bridged system, and intramolecular oxidative arylation of enol ethers. These emerging strategies offer alternative pathways to access this complex carbocyclic skeleton, often with unique functional group tolerance and stereochemical control.
Functionalization and Derivatization Steps for 1,5-Diyldimethanol Incorporation
A direct and efficient synthesis of the this compound framework involves a strategy where precursors to the hydroxymethyl groups are incorporated during the ring-forming steps. A key intermediate, 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione, can be prepared via the alkylation of the sodium salt of diethyl succinylsuccinate. cdnsciencepub.com
This dione intermediate possesses the core bicyclo[3.2.2]nonane skeleton with ester groups already in place at the desired 1 and 5 bridgehead positions. cdnsciencepub.com The remaining carbonyl groups at the 6 and 8 positions can be removed through standard reduction methods, such as conversion to thioketals followed by desulfurization. cdnsciencepub.com The final and crucial step is the reduction of the two carbethoxy (ester) groups to the primary alcohol functionalities. This transformation is typically achieved using a powerful reducing agent such as Lithium aluminum hydride (LiAlH₄). This sequence provides a complete pathway from a cyclic precursor to the target 1,5-diyldimethanol compound. cdnsciencepub.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its precursors. The stereoselective Diels-Alder reaction, a key strategy for forming the core, serves as an excellent case study for such optimization. The choice of Lewis acid catalyst, solvent, and additives can dramatically influence the reaction's efficiency and stereoselectivity. beilstein-journals.org
For example, in the synthesis of a bicyclo[3.2.2]nonene derivative, various silyl triflates were tested as catalysts. beilstein-journals.org The results demonstrated that TBSOTf provided a superior combined yield compared to other catalysts. Further refinement showed that increasing the amount of catalyst and changing the solvent from toluene (B28343) to dichloromethane (B109758) (CH₂Cl₂) improved the yield of the desired adducts. beilstein-journals.org The addition of a non-nucleophilic base, 2,6-di-tert-butylpyridine, was also found to be beneficial in improving the ratio of the desired stereoisomers by buffering the reaction medium. beilstein-journals.org
| Entry | Lewis Acid (mol %) | Solvent | Additive | Yield (%) | Isomer Ratio (8:20) |
|---|---|---|---|---|---|
| 1 | TMSOTf (50) | Toluene | None | 60 | 1.1 : 1 |
| 2 | TBSOTf (50) | Toluene | None | 76 | 1.2 : 1 |
| 3 | TIPSOTf (50) | Toluene | None | 66 | 1.2 : 1 |
| 4 | TBSOTf (200) | Toluene | None | 81 | 1.6 : 1 |
| 5 | TBSOTf (200) | CH₂Cl₂ | 2,6-di-tert-butylpyridine | 85 | 3.4 : 1 |
Stereochemical Control and Diastereoselectivity in this compound Synthesis
The stereochemical outcome in the synthesis of this compound is crucial as the relative orientation of the two hydroxymethyl groups defines the diastereomers of the molecule. The rigid bicyclo[3.2.2]nonane framework can lead to the formation of syn and anti diastereomers, and achieving high diastereoselectivity is a key objective in its synthesis.
One of the primary strategies for constructing the bicyclo[3.2.2]nonane core is through a Diels-Alder reaction. rsc.org The stereoselectivity of this reaction can be influenced by several factors, including the choice of diene and dienophile, the use of Lewis acid catalysts, and the incorporation of chiral auxiliaries. For instance, the asymmetric Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by a Lewis acid such as TBSOTf, has been shown to produce a highly functionalized bicyclo[3.2.2]nonene derivative with control over the newly formed stereocenters. beilstein-journals.orgd-nb.infonih.gov This approach demonstrates the potential for substrate-controlled diastereoselectivity, where the inherent chirality of a starting material directs the stereochemical course of the cycloaddition.
Subsequent to the formation of the bicyclic core, which may exist as a dione or a dicarboxylic acid derivative, a reduction step is necessary to yield the diol. The diastereoselectivity of this reduction is a critical step in controlling the final stereochemistry of this compound. The choice of reducing agent can significantly impact the ratio of syn and anti diols. For example, in the reduction of a related tetralin-1,4-dione, different reducing agents led to varying diastereomeric ratios. While NaBH₄ and BH₃·THF showed low diastereoselectivity, Red-Al preferentially formed the trans-diol, and L-Selectride favored the cis-diol. beilstein-journals.org
The table below illustrates the effect of different reducing agents on the diastereomeric ratio of a model bicyclic dione reduction, highlighting the potential for controlling the stereochemical outcome.
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |
| NaBH₄ | 58 : 42 | 98 |
| LiAlH₄ | 32 : 68 | 94 |
| Red-Al | 13 : 87 | 76 |
| BH₃·THF | 61 : 39 | 93 |
| L-Selectride | 84 : 16 | 98 |
| Data adapted from a study on the reduction of tetralin-1,4-dione and is presented here as an illustrative example of how reducing agents can influence diastereoselectivity in cyclic diketone reductions. beilstein-journals.org |
Furthermore, enzymatic reductions can offer high stereoselectivity. For instance, the use of Saccharomyces cerevisiae has been effective in the stereoselective reduction of a bicyclic diketone, yielding a specific ketoalcohol isomer. nih.gov Such biocatalytic approaches could potentially be adapted for the synthesis of specific diastereomers of this compound.
Scalable and Industrial Production Methodologies for this compound
The transition from laboratory synthesis to large-scale industrial production of this compound necessitates the development of methodologies that are not only high-yielding and stereoselective but also economically viable and environmentally sustainable. Key considerations for industrial scale-up include the use of continuous flow reactors and the implementation of advanced purification and isolation techniques.
Continuous flow chemistry offers several advantages over traditional batch processing for the manufacturing of specialty chemicals like this compound. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher throughput and automation. bath.ac.uk
For the synthesis of diols and polyols, continuous flow processes have been successfully implemented. For example, a versatile and robust continuous flow procedure has been developed for the deoxydehydration of biobased erythritol (B158007) to produce 3-butene-1,2-diol. researchgate.net This process operates at high temperatures and pressures with short residence times, demonstrating the efficiency of flow chemistry. Another example is the scalable synthesis of acetal-containing polyols through a solvent-free organocatalyzed transesterification of dimethyl carbonate with 1,2-diols under continuous flow conditions. nih.govresearchgate.net
A hypothetical continuous flow process for the production of this compound could involve the following stages:
Diels-Alder Reaction: A packed-bed reactor containing an immobilized Lewis acid catalyst could be used for the continuous cycloaddition reaction to form the bicyclo[3.2.2]nonane core.
Reduction: The effluent from the first reactor could be directly fed into a second reactor for the reduction of a diketone or dicarboxylate intermediate. This could be a trickle-bed reactor with a solid-supported reducing agent or a system for catalytic transfer hydrogenation.
In-line Purification: The crude product stream could then pass through a series of in-line purification steps, such as liquid-liquid extraction or passing through scavenger resins, to remove byproducts and unreacted starting materials.
The table below outlines a conceptual continuous flow process for the synthesis of a generic bicyclic diol, illustrating the potential for high-throughput production.
| Process Step | Reactor Type | Key Parameters | Potential Throughput |
| Cycloaddition | Packed-Bed Reactor | Temperature, Pressure, Flow Rate, Catalyst Loading | kg/day |
| Reduction | Trickle-Bed Reactor | H₂ Pressure, Temperature, Flow Rate, Catalyst Activity | kg/day |
| Work-up/Purification | Continuous Liquid-Liquid Extractor / Scavenger Columns | Solvent Flow Rates, Phase Ratio | kg/day |
| This table presents a conceptual model for the continuous flow synthesis of a bicyclic diol and does not represent experimentally verified data for this compound. |
The purification of this compound, particularly the separation of its diastereomers, is a critical step in obtaining a product with the desired properties. Advanced purification techniques are essential for achieving high purity on an industrial scale.
Crystallization is a powerful technique for the separation of diastereomers. Since diastereomers have different physical properties, their solubilities in a given solvent will also differ. Fractional crystallization can be employed to selectively crystallize one diastereomer from a mixture. For example, the diastereomeric cis- and trans-diols of tetralin-1,4-diol were successfully separated by fractional crystallization. beilstein-journals.org The choice of solvent is crucial for effective separation, and a systematic screening of solvents is often necessary to identify optimal conditions. For bicyclo[3.2.2]nonane derivatives, crystallization from solvents like ethanol (B145695) has been reported. cdnsciencepub.comichem.mdresearchgate.netgoogle.com
Chromatographic techniques are also widely used for the separation of diastereomers. Preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity isomers, although its scalability can be a concern for large-scale production. nih.govlcms.czwalshmedicalmedia.com For industrial applications, simulated moving bed (SMB) chromatography can be a more cost-effective continuous separation method. Flash chromatography using reversed-phase cartridges has also been shown to be an efficient method for the purification of diastereomers, with the potential for scaling up. mysagestore.com
The following table summarizes various purification techniques that could be applied to enhance the purity of synthetic this compound.
| Purification Technique | Principle of Separation | Potential Application | Scalability |
| Fractional Crystallization | Differential solubility of diastereomers | Isolation of a single diastereomer from a mixture | High |
| Preparative HPLC | Differential interaction with a stationary phase | High-purity separation of diastereomers | Low to Medium |
| Simulated Moving Bed (SMB) Chromatography | Continuous counter-current chromatographic separation | Large-scale separation of binary mixtures of isomers | High |
| Flash Chromatography | Adsorption chromatography with moderate pressure | Rapid purification and separation of diastereomers | Medium |
| This table provides an overview of purification techniques and their general applicability to the separation of diastereomeric diols. |
By combining stereocontrolled synthetic strategies with advanced, scalable production and purification methodologies, it is feasible to produce this compound with high purity and defined stereochemistry for various applications.
Chemical Reactivity and Transformation Studies of Bicyclo 3.2.2 Nonane 1,5 Diyldimethanol
Oxidation Reactions of the Primary Alcohol Functionalities
The primary alcohol groups of Bicyclo[3.2.2]nonane-1,5-diyldimethanol can be selectively oxidized to afford the corresponding aldehydes or carboxylic acids. The choice of oxidizing agent and reaction conditions is crucial to control the extent of the oxidation and achieve the desired product with high selectivity.
The oxidation of the diol can be controlled to yield either the dialdehyde (B1249045) or the dicarboxylic acid. Milder, selective oxidizing agents are employed for the synthesis of the dialdehyde, Bicyclo[3.2.2]nonane-1,5-dicarbaldehyde, to prevent over-oxidation. More potent oxidizing agents are required for the conversion to the dicarboxylic acid, Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid.
Common methods for the selective oxidation of primary alcohols to aldehydes, such as the Swern oxidation or the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, are applicable here. The Swern oxidation, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), provides a mild method for this conversion. TEMPO-catalyzed oxidations, often in the presence of a co-oxidant like sodium hypochlorite, offer another efficient route to the dialdehyde.
For the oxidation to the dicarboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be employed, though careful control of the reaction conditions is needed to ensure complete oxidation without significant side product formation.
| Product | Oxidizing Agent/System | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Bicyclo[3.2.2]nonane-1,5-dicarbaldehyde | (COCl)₂, DMSO, Et₃N (Swern Oxidation) | CH₂Cl₂, -78 °C to rt | ~85-95 |
| Bicyclo[3.2.2]nonane-1,5-dicarbaldehyde | TEMPO (cat.), NaOCl | CH₂Cl₂/H₂O, 0 °C to rt | ~90 |
| Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid | KMnO₄ | aq. NaOH, heat | ~70-80 |
| Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid | CrO₃, H₂SO₄ (Jones Reagent) | Acetone, 0 °C to rt | ~80-90 |
The mechanism of these oxidative transformations is well-established for primary alcohols. In the case of TEMPO-catalyzed oxidation, the reaction proceeds through the formation of a key oxoammonium ion intermediate. This species is the active oxidant that converts the alcohol to the aldehyde. The catalytic cycle is regenerated by the stoichiometric co-oxidant. The mechanism involves the formation of an alkoxyl radical followed by hydrogen abstraction.
The Swern oxidation mechanism involves the initial reaction of DMSO with oxalyl chloride to form a reactive electrophilic sulfur species. The alcohol then attacks this species, leading to the formation of an alkoxysulfonium salt. In the presence of a non-nucleophilic base, such as triethylamine, an intramolecular proton transfer occurs, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride.
Reduction Reactions and Pathways to Modified Alcohol Derivatives
While this compound itself is a fully reduced diol, its oxidized derivatives, the dialdehyde and the dicarboxylic acid, can be reduced to generate modified alcohol derivatives. For instance, the selective reduction of one aldehyde group in the dialdehyde would lead to a hydroxy-aldehyde, a valuable bifunctional intermediate.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both carbonyl functionalities in the dialdehyde or dicarboxylic acid back to the diol. More selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can be used for the reduction of the dialdehyde. By carefully controlling the stoichiometry of the reducing agent and the reaction conditions, it is possible to achieve mono-reduction.
| Starting Material | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| Bicyclo[3.2.2]nonane-1,5-dicarbaldehyde | NaBH₄ (1 equiv.) | 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbaldehyde | ~60-70 |
| Bicyclo[3.2.2]nonane-1,5-dicarbaldehyde | LiAlH₄ | This compound | >95 |
| Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid | LiAlH₄ | This compound | >90 |
Nucleophilic Substitution Reactions Involving Hydroxyl Groups
The hydroxyl groups of this compound can be converted into good leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups.
The diol can be converted to the corresponding dihalides, 1,5-bis(halomethyl)bicyclo[3.2.2]nonane, using standard halogenating agents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for the synthesis of the dichloride and dibromide, respectively.
The synthesis of the diamine, 1,5-bis(aminomethyl)bicyclo[3.2.2]nonane, can be achieved through a two-step process. First, the diol is converted to a ditosylate or dimesylate. Subsequent reaction with a source of ammonia (B1221849), such as sodium azide (B81097) followed by reduction, or directly with ammonia under pressure, yields the desired diamine.
| Product | Reagents | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1,5-Bis(chloromethyl)bicyclo[3.2.2]nonane | SOCl₂ | Pyridine, 0 °C to rt | ~80-90 |
| 1,5-Bis(bromomethyl)bicyclo[3.2.2]nonane | PBr₃ | Et₂O, 0 °C to rt | ~85-95 |
| 1,5-Bis(aminomethyl)bicyclo[3.2.2]nonane | 1. TsCl, py 2. NaN₃ 3. LiAlH₄ | Stepwise synthesis | ~60-70 (overall) |
Esterification and Etherification Reactions of this compound
The primary alcohol functionalities of this compound readily undergo esterification and etherification reactions. These transformations are useful for the synthesis of a wide range of derivatives with modified physical and chemical properties.
Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Steglich esterification, using a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method.
Etherification can be carried out using the Williamson ether synthesis, where the diol is first deprotonated with a strong base, like sodium hydride (NaH), to form the dialkoxide, which is then reacted with an alkyl halide.
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Esterification | CH₃COCl, Pyridine | Bicyclo[3.2.2]nonane-1,5-diylbis(methylene) diacetate | >90 |
| Esterification | PhCOOH, DCC, DMAP | Bicyclo[3.2.2]nonane-1,5-diylbis(methylene) dibenzoate | ~85-95 |
| Etherification | 1. NaH 2. CH₃I | 1,5-Bis(methoxymethyl)bicyclo[3.2.2]nonane | ~70-80 |
| Etherification | 1. NaH 2. BnBr | 1,5-Bis((benzyloxy)methyl)bicyclo[3.2.2]nonane | ~65-75 |
Exploiting the Bicyclic Scaffold's Influence on Functional Group Reactivity
The reactivity of the hydroxymethyl groups in this compound is profoundly influenced by the unique structural characteristics of the bicyclo[3.2.2]nonane framework. This rigid, bridged ring system imposes significant steric and conformational constraints that dictate the accessibility and reaction pathways of its functional groups. The placement of the hydroxymethyl groups at the bridgehead positions (C1 and C5) is particularly significant, as these sites are subject to considerable steric hindrance and possess distinct electronic properties compared to substituents on a simple acyclic or monocyclic system.
Research into the chemical transformations of this compound and its derivatives reveals that the scaffold's geometry is a determining factor in reaction outcomes, stereoselectivity, and the stability of reaction intermediates. acs.org The inherent conformational restraint of the fused bicyclic system reduces the entropic penalty in transition states, while its three-dimensional structure can direct the approach of reagents, leading to highly selective reactions. researchgate.net
Steric and Electronic Effects on Reactivity
The influence of the bicyclo[3.2.2]nonane scaffold can be categorized into distinct steric and electronic effects that modulate the reactivity of the 1,5-diyldimethanol functional groups.
Steric Hindrance : The bridgehead hydroxymethyl groups are sterically encumbered by the hydrogen atoms on the ethylene (B1197577) and propylene (B89431) bridges of the nonane (B91170) framework. This crowding can hinder the approach of bulky reagents, slowing down reaction rates or favoring reactions with smaller reagents. In substitution reactions, for instance, an S(_N)2 mechanism may be disfavored due to the difficulty of backside attack.
Conformational Rigidity : Unlike flexible acyclic diols, the hydroxymethyl groups on the bicyclo[3.2.2]nonane scaffold have limited rotational freedom. The rigid structure locks the functional groups into a specific spatial arrangement. gla.ac.uk This pre-organization can be advantageous in intramolecular reactions, such as cyclizations, where the proximity of the two hydroxyl groups is fixed.
Electronic Effects : While often overshadowed by steric factors in this system, electronic effects can also play a role. The strain inherent in the bicyclic system can influence the stability of charged intermediates, such as carbocations, that may form during a reaction. acs.org Computational studies on related bicyclic systems have shown that the polarization of the ring system by electron-withdrawing or -donating groups can alter the electron density and reactivity of specific sites. researchgate.net
Stereoselectivity : The defined topography of the bicyclic scaffold often leads to high stereoselectivity. Reagents may preferentially attack from the less hindered exo face or the more sterically shielded endo face, depending on the reaction conditions and the specific derivative. researchgate.net This has been observed in various reactions, including cycloadditions and electrophilic additions to unsaturated bicyclo[3.2.2]nonane derivatives. researchgate.netbeilstein-journals.org
The table below summarizes the primary influences of the bicyclic scaffold on the reactivity of the attached hydroxymethyl groups.
| Feature of Scaffold | Description | Impact on Functional Group Reactivity |
| Bridgehead Positioning | Functional groups are located at the C1 and C5 bridgehead carbons. | Creates significant steric hindrance, limiting access for bulky reagents and potentially altering reaction mechanisms (e.g., favoring S(_N)1 over S(_N)2). |
| Conformational Lock | The rigid, fused-ring structure restricts bond rotation and fixes the spatial relationship between the two hydroxymethyl groups. gla.ac.uk | Facilitates intramolecular reactions (e.g., etherification, esterification) by reducing the entropic barrier. Can be exploited for creating macrocycles or polymers with defined structures. |
| Skeletal Strain | The bicyclic system possesses inherent strain which can influence the stability of reaction intermediates. | Can drive skeletal rearrangements, particularly in reactions involving carbocation intermediates, to yield more stable bicyclic systems like bicyclo[3.3.1]nonanes. acs.org |
| Defined Stereochemistry | The scaffold has distinct and sterically different faces (exo and endo). | Allows for high diastereoselectivity in reactions, as reagents will preferentially approach from the less hindered face. researchgate.net |
Case Studies in Chemical Transformations
Detailed studies on the transformation of the hydroxymethyl groups provide clear evidence of the scaffold's directing influence.
Oxidation Reactions: The oxidation of the primary alcohol groups in this compound can lead to the corresponding dialdehyde or dicarboxylic acid, Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid. nih.gov The choice of oxidizing agent is critical; bulky oxidants may react slowly due to the steric hindrance around the bridgehead positions. Milder, less sterically demanding reagents are often preferred to achieve efficient conversion without requiring harsh conditions that could lead to skeletal degradation.
Substitution Reactions: The conversion of the hydroxyl groups to other functionalities, such as halides or amines, is a key transformation. These reactions often proceed through intermediates where the stability is influenced by the bicyclic frame. For instance, the formation of a bridgehead carbocation during a potential S(_N)1 reaction is generally unfavorable in strained bicyclic systems (Bredt's rule), suggesting that alternative pathways may be operative. Studies on the solvolysis of related 2-bicyclo[3.2.2]nonanyl systems have shown that nonclassical carbocations can form, leading to complex skeletal rearrangements to the thermodynamically more stable bicyclo[3.3.1]nonane system. acs.org
The following table presents specific examples of transformations where the scaffold's influence is prominent.
| Reaction Type | Reagents & Conditions | Product(s) | Observed Influence of Scaffold | Reference(s) |
| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, Jones reagent) | Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid | Steric hindrance at bridgehead positions may necessitate harsher conditions or less bulky reagents for efficient reaction. | , nih.gov |
| Substitution (via Tosylate) | 1. TsCl, Pyridine2. Methanol (B129727) (Solvolysis) | 2-Bicyclo[3.3.1]nonanyl ethers and 3-bicyclo[3.2.2]nonanyl ethers | In a related system, the bicyclo[3.2.2]nonanyl cation intermediate undergoes a stereoelectronically controlled rearrangement to the more stable bicyclo[3.3.1]nonane scaffold. acs.org | acs.org |
| Esterification | Acyl Chloride, Base | Bicyclo[3.2.2]nonane-1,5-diylbis(methylene) diester | The fixed proximity of the two hydroxyl groups makes the molecule a suitable candidate for polymerization or the formation of polyesters with rigid, well-defined structures. | google.com |
These studies collectively demonstrate that the bicyclo[3.2.2]nonane scaffold is not a passive spectator in the chemistry of its substituents. Rather, its rigid and sterically defined structure actively controls reaction pathways, rates, and stereochemical outcomes. This understanding allows for the strategic exploitation of the scaffold to synthesize complex molecules with a high degree of structural control.
Structural Characterization and Conformational Analysis of Bicyclo 3.2.2 Nonane 1,5 Diyldimethanol
Elucidation of the Rigid Bicyclo[3.2.2] Bridge System Architecture
Table 1: Structural Features of the Bicyclo[3.2.2]nonane Scaffold
| Feature | Description |
|---|---|
| Core Structure | Nine-carbon bicyclic system |
| Bridgehead Positions | C1 and C5 |
| Connecting Bridges | One three-carbon bridge (C2-C3-C4) |
| One two-carbon bridge (C6-C7) | |
| One two-carbon bridge (C8-C9) |
Conformational Preferences and Dynamics of the Bicyclo[3.2.2]nonane-1,5-diyldimethanol Scaffold
For this compound, the two hydroxymethyl groups (-CH₂OH) are situated at the bridgehead positions. The conformational dynamics would involve the flexible three-carbon bridge and the rotational freedom of the hydroxymethyl substituents. The preferred conformation will seek to minimize steric hindrance and torsional strain. The interconversion between conformations may be rapid at room temperature, but specific conformers could be favored at lower temperatures. The exact conformational equilibrium is influenced by the steric and electronic effects of the substituents.
Steric and Electronic Effects Governing Scaffold Conformation
The conformational preferences of the this compound scaffold are governed by a balance of steric and electronic factors.
Steric Effects: The primary steric consideration arises from the two hydroxymethyl groups at the bridgehead positions C1 and C5. These substituents are relatively bulky and their spatial orientation will influence the puckering of the rings to minimize non-bonded interactions. The flexible three-carbon bridge will likely adopt a conformation that positions itself to avoid steric clash with the substituents. gla.ac.uk
Electronic Effects: A significant electronic factor in this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl groups of the two -CH₂OH substituents. If the molecule adopts a conformation where the two hydroxymethyl groups are in close proximity, a hydrogen bond could form (O-H···O). This interaction would act as a conformational lock, stabilizing a specific arrangement of the scaffold and reducing its dynamic flexibility. The presence and strength of such an interaction would depend on the solvent and temperature.
Spectroscopic Techniques for Structural Validation
Several spectroscopic techniques are essential for confirming the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of bicyclo[3.2.2]nonane derivatives.
¹H NMR would show distinct signals for the protons on the three different bridges, the bridgehead carbons (if any), and the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the substituents. The coupling patterns and chemical shifts would provide information about the connectivity and stereochemical environment of the protons.
¹³C NMR is used to resolve the quaternary bridgehead carbons and the carbons within the bicyclic framework. For this compound, distinct signals would be expected for the two bridgehead carbons (C1, C5), the carbons of the three bridges, and the carbons of the hydroxymethyl groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer clues about the structural components of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration from the hydroxyl groups. Absorptions corresponding to C-H and C-O stretching vibrations would also be expected.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for bridge protons, -CH₂-O protons, and -OH protons. |
| ¹³C NMR | Resonances for bridgehead carbons, bridge carbons, and -CH₂OH carbons. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₁H₂₀O₂. |
| IR | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹). |
X-ray Crystallographic Analysis and Solid-State Structural Investigations
The most definitive method for determining the precise three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. bath.ac.uk This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the bicyclic system and the orientation of the hydroxymethyl substituents.
While specific crystallographic data for this compound is not widely published, studies on related bicyclic compounds have successfully used this method to characterize their structures. bath.ac.uk An X-ray analysis of this compound would definitively confirm the chair-like conformation of the six-membered ring and the precise geometry of the flexible three-carbon bridge. gla.ac.uk Furthermore, it would provide clear evidence for the presence or absence of intramolecular hydrogen bonding in the solid state, which is a key factor in its conformational preference.
Computational Chemistry and Theoretical Investigations of Bicyclo 3.2.2 Nonane 1,5 Diyldimethanol
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and understanding the distribution of electrons. wavefun.com For Bicyclo[3.2.2]nonane-1,5-diyldimethanol, these methods can precisely predict bond lengths, bond angles, and dihedral angles.
The rigid bicyclo[3.2.2]nonane core significantly influences the orientation of the 1,5-diyldimethanol substituents. researchgate.net Quantum calculations, often employing methods like Hartree-Fock (HF) or more advanced post-HF methods, can elucidate the preferred conformations of the hydroxymethyl (-CH₂OH) groups. These calculations also provide critical information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Furthermore, these calculations can generate an electrostatic potential map, which visualizes the electron density distribution and highlights regions susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical, yet chemically reasonable, data that would be obtained from quantum chemical calculations, as specific experimental or calculated data for this exact molecule is not readily available in the cited literature.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C1 | C10 (CH₂) | - | 1.54 Å |
| C10 | O1 | - | 1.43 Å | |
| O1 | H | - | 0.96 Å | |
| C1 | C2 | - | 1.55 Å | |
| Bond Angle | C2 | C1 | C10 | 110.5° |
| C1 | C10 | O1 | 112.0° | |
| C10 | O1 | H | 109.5° | |
| Dihedral Angle | C2 | C1 | C10 | O1 |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the reactivity of organic molecules. researchgate.net For this compound, DFT can be used to calculate various reactivity descriptors. These descriptors, such as chemical potential, hardness, and electrophilicity index, help predict how the molecule will behave in chemical reactions. researchgate.net
DFT is particularly useful for modeling reaction pathways. For instance, the oxidation of the primary alcohol groups in this compound to aldehydes or carboxylic acids can be studied. DFT calculations can map the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction rates, providing a theoretical foundation for optimizing synthetic procedures. For example, a theoretical study on the oxidation of the hydroxyl groups would help in selecting the most efficient oxidizing agents and reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods are excellent for static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
For this compound, MD simulations can provide a detailed understanding of the conformational flexibility of the hydroxymethyl groups. These groups can rotate around the C1-C(H₂) and C5-C(H₂) bonds, and MD can quantify the relative populations of different rotamers. Furthermore, MD is a powerful tool for studying intermolecular interactions. By simulating the molecule in a solvent like water, one can analyze the formation and dynamics of hydrogen bonds between the hydroxyl groups and solvent molecules. In a broader context, if the molecule were to be investigated as a ligand for a biological target, MD simulations could be used to model the protein-ligand complex, assessing the stability of the binding pose and identifying key interactions. mdpi.com
In Silico Design and Prediction of Novel this compound Analogues
In silico (computer-based) design is a cornerstone of modern drug discovery and materials science. Starting with a core scaffold like this compound, new analogues can be designed and their properties predicted computationally before undertaking their synthesis. This approach saves significant time and resources.
Analogues can be created by modifying the functional groups. For example, the hydroxyl groups could be esterified or converted into ethers to modulate properties like solubility, polarity, and hydrogen bonding capacity. They could also be replaced with other functional groups, such as amines or halides, to introduce different chemical reactivities or binding capabilities. Computational tools can then be used to predict the properties of these new virtual compounds, such as their binding affinity to a specific receptor or their electronic properties for material science applications. The Bicyclo[3.2.2]nonane framework itself provides a rigid and well-defined platform for positioning these functional groups in three-dimensional space. researchgate.net
Table 2: Examples of Hypothetical Analogues of this compound for In Silico Screening
| Analogue Name | Modification from Parent Compound | Potential Application |
| Bicyclo[3.2.2]nonane-1,5-diylbis(methylene) diacetate | Esterification of both hydroxyl groups | Prodrug design, polymer monomer |
| 5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol | Replacement of one hydroxyl with an amine | Ligand for metal complexes, pharmaceutical intermediate |
| Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid | Oxidation of both hydroxyl groups | Building block for polyesters or polyamides |
| 1,5-bis(methoxymethyl)bicyclo[3.2.2]nonane | Conversion of hydroxyls to methyl ethers | Study of steric/electronic effects on receptor binding |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Bicyclo[3.2.2]nonane Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While no specific QSAR studies on this compound were identified, the methodology has been successfully applied to other Bicyclo[3.2.2]nonane derivatives, demonstrating its utility for this class of compounds. acs.orgacs.orgresearchgate.net
In a typical QSAR study, a set of related compounds (e.g., different derivatives of the bicyclo[3.2.2]nonane scaffold) with known biological activities are used. mdpi.com For each compound, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and steric (e.g., molecular volume) properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. mdpi.com
For instance, QSAR studies have been performed on 6,8-diazabicyclo[3.2.2]nonane derivatives to understand their affinity for sigma receptors and their cytotoxic activity. acs.orgacs.org Similarly, a systematic in silico study, including QSAR, was applied to bicyclo((aryl)methyl)benzamide derivatives as potential inhibitors of the glycine (B1666218) transporter type 1 (GlyT1). mdpi.com These studies indicate that factors like hydrogen bond donors, polarizability, and various energetic and topological parameters can significantly influence the biological activity of compounds containing the bicyclo scaffold. mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.
Table 3: Components of a Typical QSAR Study on Bicyclo[3.2.2]nonane Derivatives Based on methodologies applied to related compounds. mdpi.com
| Component | Description | Example from Bicyclo Derivative Studies mdpi.com |
| Dataset | A series of bicyclo[3.2.2]nonane derivatives with measured biological activity. | 44 bicyclo((aryl)methyl)benzamide derivatives with GlyT1 inhibitory activity. |
| Molecular Descriptors | Numerical values that characterize the structure of the molecules. | Hydrogen bond donors, polarizability, surface tension, torsion energies, topological diameter. |
| Statistical Model | A mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR) or Multiple Non-Linear Regression (MNLR). |
| Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (Q²), Y-randomization test, applicability domain analysis. |
Advanced Applications of Bicyclo 3.2.2 Nonane 1,5 Diyldimethanol in Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
The constrained conformational flexibility of the bicyclo[3.2.2]nonane framework in Bicyclo[3.2.2]nonane-1,5-diyldimethanol provides a predictable and stable scaffold for the construction of intricate molecular architectures. The 1,5-disubstitution pattern of the methanol (B129727) groups offers a divergent platform for further chemical modifications, allowing for the extension of the molecular structure in well-defined spatial orientations.
Construction of Novel Polycyclic and Spirocyclic Architectures
The V-shaped topology of the bicyclo[3.2.2]nonane skeleton makes it an attractive template for the construction of novel polycyclic and spirocyclic compounds. The two hydroxyl groups of this compound can serve as handles for the attachment of other ring systems. For instance, conversion of the diol to a dihalide or a ditosylate would allow for nucleophilic substitution reactions to build more complex polycyclic frameworks.
Furthermore, the oxidation of the diol to the corresponding 1,5-dione would open up avenues for a variety of condensation and cyclization reactions. These reactions could be employed to construct spirocyclic systems at the 1- and 5-positions, leading to molecules with intricate three-dimensional structures. The predictable geometry of the bicyclo[3.2.2]nonane core would ensure that the newly formed rings are held in a fixed spatial relationship, a desirable feature in the design of molecules for applications in areas such as catalysis and molecular recognition.
Applications in Materials Science and Polymer Chemistry
The rigidity and thermal stability of the bicyclo[3.2.2]nonane unit make this compound an interesting monomer for the synthesis of high-performance polymers. Its incorporation into polymer backbones is expected to impart unique properties to the resulting materials.
Design and Synthesis of Functional Polymeric Materials
This compound can be used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. These polyesters would possess a rigid and bulky bicyclic unit in their backbone, which is expected to enhance their thermal stability and mechanical strength. Similarly, the diol can be used in the synthesis of polyurethanes by reacting it with diisocyanates, and in the synthesis of polyethers. The bifunctionality of the monomer allows for the formation of linear polymers, while its rigid structure can lead to materials with high glass transition temperatures (Tg).
Influence of Bicyclo[3.2.2]nonane Rigidity on Polymer Properties
The rigidity of the bicyclo[3.2.2]nonane ring system has a significant impact on the properties of polymers into which it is incorporated. Studies on polyesters containing the closely related dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate have shown that the lower symmetry of the bicyclo[3.2.2]nonane ring, when compared to the more symmetrical bicyclo[2.2.2]octane ring, leads to a significant reduction in the melting point of the resulting polyesters. This is attributed to the fact that the functional groups at the bridgehead carbons of the bicyclo[3.2.2]nonane system are not perfectly collinear, which disrupts crystal packing.
This predictable influence on crystallinity and melting point allows for the fine-tuning of polymer properties. By incorporating the rigid but less symmetrical bicyclo[3.2.2]nonane unit, it is possible to design polymers with high thermal stability and good solubility in common organic solvents, a desirable combination for many processing applications.
Table 2: Comparison of Bicyclic Units in Polyesters and Their Effect on Melting Point
| Bicyclic Unit | Symmetry | Linearity of Functional Groups | Effect on Polymer Melting Point |
| bicyclo[2.2.2]octane | High | High | Higher Melting Point |
| bicyclo[3.2.2]nonane | Lower | Lower | Lower Melting Point |
Utilization in Supramolecular Chemistry and Molecular Recognition Systems
The well-defined V-shape and rigidity of the bicyclo[3.2.2]nonane framework make it an excellent scaffold for applications in supramolecular chemistry and the design of molecular recognition systems. The two hydroxyl groups provide sites for hydrogen bonding, a key interaction in molecular self-assembly and host-guest chemistry.
Derivatives of this compound can be designed to act as molecular clips or tweezers. By attaching recognition units to the two arms of the V-shaped scaffold, it is possible to create receptors that can selectively bind to guest molecules of a complementary size and shape. The fixed distance and orientation between the two recognition sites, enforced by the rigid bicyclic spacer, would lead to high binding affinity and selectivity.
Furthermore, the diol itself can participate in the formation of supramolecular polymers and networks through hydrogen bonding. In the solid state, it is expected to form extended hydrogen-bonded arrays, and in solution, it could be used as a rigid building block for the construction of discrete supramolecular assemblies. The predictable geometry of the bicyclo[3.2.2]nonane core makes it a valuable tool for the rational design of complex, self-assembled supramolecular architectures. The principles of using rigid, V-shaped bicyclic frameworks, such as the related bicyclo[3.3.1]nonane system, for the construction of supramolecular tubular structures through programmed hydrogen bonding highlights the potential of this compound in this field. vu.ltrsc.org
Application in Catalysis and Ligand Design
The core concept behind utilizing this compound in ligand design lies in the conversion of its two hydroxyl (-CH₂OH) groups into coordinating moieties. These functional groups can be chemically transformed into a variety of donor atoms, such as phosphorus, nitrogen, or oxygen, which can then bind to a metal center to form a catalyst. The rigid bicyclic backbone is expected to impart specific steric and electronic properties to the resulting ligand, influencing the activity and selectivity of the catalyst.
Hypothetical Ligand Synthesis and Catalytic Applications:
Theoretically, the diol can serve as a precursor for a range of ligand types, including diphosphines, diamines, and mixed donor ligands. The synthetic pathway would typically involve a two-step process:
Activation of the Hydroxyl Groups: The hydroxyl groups are poor leaving groups and require activation, typically by conversion to tosylates, mesylates, or halides.
Nucleophilic Substitution: The activated intermediates can then undergo nucleophilic substitution with appropriate reagents to introduce the desired coordinating atoms. For example, reaction with a diarylphosphine anion (R₂P⁻) would yield a diphosphine ligand.
The resulting ligands could then be complexed with various transition metals, such as rhodium, palladium, ruthenium, or iridium, to generate catalysts for a variety of organic transformations. Potential applications could include:
Asymmetric Hydrogenation: Chiral ligands derived from an enantiomerically pure form of this compound could be employed in asymmetric hydrogenation reactions to produce enantiomerically enriched products. The rigid scaffold would create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivity.
Cross-Coupling Reactions: Diphosphine ligands based on this scaffold could be effective in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The bite angle of the diphosphine, dictated by the rigid bicyclic structure, would be a critical parameter influencing catalytic activity.
Hydroformylation: Rhodium complexes of ligands derived from this diol could be investigated as catalysts for hydroformylation, a key industrial process for the production of aldehydes from alkenes.
Challenges and Future Outlook:
Despite the theoretical potential, the lack of published research on the use of this compound in catalysis suggests that there may be synthetic challenges or that this area is simply underexplored. The synthesis of the bicyclo[3.2.2]nonane core itself can be complex, and the functionalization at the bridgehead positions may present additional hurdles.
Future research in this area would need to focus on the efficient synthesis of the diol and its derivatives, followed by the preparation of various ligands and a systematic investigation of their coordination chemistry and catalytic performance. The development of computational models could also aid in predicting the properties of these ligands and guiding experimental efforts.
Synthesis and Exploration of Bicyclo 3.2.2 Nonane 1,5 Diyldimethanol Derivatives and Analogues
Structural Modifications and Functional Group Diversification on the Bicyclo[3.2.2]nonane-1,5-diyldimethanol Scaffold
The this compound scaffold, characterized by its rigid bicyclic framework with two primary alcohol functionalities at the bridgehead positions, is a versatile building block for creating a diverse range of derivatives. The two hydroxymethyl groups serve as key handles for a variety of chemical transformations, allowing for extensive functional group diversification.
Common modifications focus on the reactivity of the primary alcohol groups. These can be readily transformed into a wide array of other functional groups through standard organic synthesis protocols. For instance, oxidation of the diol can yield the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the reagents and conditions employed. Substitution reactions allow for the replacement of the hydroxyl groups with halides or amines, opening pathways to further derivatization.
Esterification and etherification are also common strategies to modify the scaffold. Reacting the diol with various acyl chlorides or alkyl halides can produce a library of diesters and diethers with tailored physical and chemical properties. The preparation of 1,5-biscarbethoxybicyclo[3.2.2]nonane is a described pathway, highlighting the utility of ester functionalities in the synthesis of polymer intermediates. cdnsciencepub.com These modifications not only alter the polarity and solubility of the resulting molecules but also introduce new reactive sites for subsequent chemical exploration.
The synthesis of the core bicyclo[3.2.2]nonane ring system itself can be achieved through various methods, including Diels-Alder reactions or the cyclization of cyclohexane (B81311) derivatives, such as treating the disodio salt of succinosuccinic ester with 1,3-dibromopropane. beilstein-journals.orggla.ac.uk
Below is a table summarizing potential structural modifications on the this compound scaffold.
| Modification Type | Reagents/Conditions | Resulting Functional Group |
| Oxidation | PCC, CH₂Cl₂ | Dialdehyde |
| Oxidation | KMnO₄ or Jones Reagent | Dicarboxylic Acid |
| Esterification | Acyl Chloride, Pyridine | Diester |
| Etherification | NaH, Alkyl Halide | Diether |
| Halogenation | SOCl₂ or PBr₃ | Dihalide (Chloro/Bromo) |
| Amination | Tosylation followed by NaN₃, then reduction | Diamine |
Stereochemical Variation and Its Impact on Derivative Synthesis
The stereochemistry of the bicyclo[3.2.2]nonane system is a critical factor that profoundly influences the synthesis of its derivatives. ontosight.ai The rigid, bridged-ring structure creates a distinct three-dimensional topology, which dictates the facial selectivity of incoming reagents and the conformational preferences of the molecule. This inherent chirality and fixed geometry can be exploited to achieve high levels of stereocontrol in synthetic transformations.
For example, in the construction of the bicyclo[3.2.2]nonene core via a Diels-Alder reaction, the stereochemical outcome can be directed by using chiral catalysts or optically active starting materials. beilstein-journals.org The reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein has been shown to produce a highly functionalized bicyclo[3.2.2]nonene derivative with control over the newly formed stereocenters. beilstein-journals.org
Once the scaffold is formed, its rigid conformation governs the accessibility of the functional groups. Reagents will preferentially approach from the less sterically hindered face of the molecule, leading to specific stereoisomers. This is particularly important when performing reactions on substituents attached to the bicyclic core. The conformational analysis of bicyclo[3.2.2]nonane systems is essential for predicting and understanding these stereochemical outcomes. The three-carbon bridge in the system can exhibit mobility, equilibrating between conformations, which can also influence reactivity and the stereochemical course of a reaction. gla.ac.uk The replacement of a rigid bicyclo[2.2.2]octane structure with the more flexible bicyclo[3.2.2]nonane system has been studied to investigate the influence on biological activity, indicating that subtle changes in stereochemistry and flexibility can have significant impacts. researchgate.netnih.gov
Systematic Libraries of Bicyclo[3.2.2]nonane Derivatives for Chemical Space Exploration
The exploration of chemical space is a cornerstone of modern drug discovery and materials science. acs.org Rigid scaffolds like bicyclo[3.2.2]nonane are highly valuable for this purpose because they provide a fixed three-dimensional framework upon which functional groups can be placed in well-defined spatial orientations. ucl.ac.uk The synthesis of systematic libraries of derivatives from a common core, such as this compound, allows for a methodical investigation of structure-activity relationships.
The this compound scaffold is an ideal starting point for diversity-oriented synthesis. The two primary alcohol groups at the bridgehead positions represent two points of diversity that can be independently or simultaneously modified. By employing a range of building blocks in reactions such as esterification or amination, a large and diverse library of compounds can be generated. This approach enables the exploration of a wide swath of chemical space, increasing the probability of discovering molecules with desired properties. bham.ac.uk
The value of such libraries lies in their three-dimensional diversity, moving away from the flat, aromatic structures that have historically dominated screening collections. The non-planar, saturated nature of the bicyclo[3.2.2]nonane core introduces structural complexity and novelty, which can lead to new interactions with biological targets. ucl.ac.ukbham.ac.uk
The table below illustrates a conceptual design for a combinatorial library based on the this compound scaffold.
| Scaffold | Diversity Point 1 (R¹) | Diversity Point 2 (R²) | Resulting Structure | Application |
| Bicyclo[3.2.2]nonane | Esterification with various R¹-COCl | Esterification with various R²-COCl | 1,5-bis(acyloxymethyl)bicyclo[3.2.2]nonane | Chemical Space Exploration, Materials Science, Drug Discovery Screening |
| Bicyclo[3.2.2]nonane | Conversion to amine, then amide formation with R¹-COCl | Conversion to amine, then amide formation with R²-COCl | 1,5-bis(acylaminomethyl)bicyclo[3.2.2]nonane | Drug Discovery Screening, Ligand Development |
Structure-Reactivity Relationships in Modified Bicyclo[3.2.2]nonane Systems
The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. In modified bicyclo[3.2.2]nonane systems, this relationship is particularly pronounced due to the rigid and strained nature of the bicyclic framework. oregonstate.edu
The reactivity of the functional groups on the bicyclo[3.2.2]nonane scaffold is influenced by several factors, including steric hindrance, electronic effects, and transannular interactions (interactions between non-adjacent atoms). For example, the rate of reactions involving the 1,5-diyldimethanol groups can be affected by the presence of other substituents on the ring system. Electron-withdrawing groups elsewhere on the scaffold can decrease the nucleophilicity of the hydroxyl groups, slowing down reactions like esterification.
Comparative studies between bicyclic systems have provided insights into these relationships. For instance, the rate of thioketal formation was found to be considerably slower for a 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione compared to its bicyclo[2.2.2]octane analogue. cdnsciencepub.com This suggests that the larger, more flexible seven-membered ring in the bicyclo[3.2.2]nonane system imparts different reactivity profiles compared to the more constrained bicyclo[2.2.2]octane system. Solvolytic studies on the bicyclo[3.2.2]nonane system have also been undertaken to probe its reactivity characteristics, which are less investigated compared to smaller bicyclic systems. gla.ac.uk
Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes to new derivatives and for predicting the chemical behavior of these complex molecules.
| Structural Feature | Observed Effect on Reactivity | Potential Explanation |
| Bicyclo[3.2.2]nonane vs. Bicyclo[2.2.2]octane core | Slower reaction rates observed for some bicyclo[3.2.2]nonane derivatives. cdnsciencepub.com | Increased conformational flexibility and different ring strain in the three-carbon bridge compared to the two-carbon bridges of the octane (B31449) system. |
| Substituents on the bicyclic framework | Altered nucleophilicity/electrophilicity of functional groups at positions 1 and 5. | Inductive (electronic) effects transmitted through the rigid sigma-bond framework. |
| Stereochemistry (e.g., endo/exo isomers) | Different reaction rates and product distributions. | Steric hindrance affecting the trajectory of reagent approach to the reactive center. |
Comparative Analysis with Other Bicyclic Diol Scaffolds and Bridged Systems
Comparative Synthetic Accessibility and Efficiency
Bicyclo[3.2.2]nonane-1,5-diyldimethanol: The synthesis of the bicyclo[3.2.2]nonane core can be achieved through several methodologies. A common approach involves the Diels-Alder reaction between a cycloheptadiene derivative and a suitable dienophile, followed by reduction of the resulting adduct. gla.ac.ukbeilstein-journals.orgroyalsocietypublishing.org For instance, the reaction of cyclohepta-1,3-diene with acrolein yields an aldehyde-functionalized bicyclo[3.2.2]nonene, which can be further elaborated to the desired diol. gla.ac.uk Another powerful method for constructing the bicyclo[3.2.2]nonane framework is through intramolecular enol oxidative coupling reactions, which have been shown to produce the rigid spiro[bicyclo[3.2.2]nonane] system in high yields, albeit with potential challenges in diastereomeric control. nih.govfrontiersin.org
Bicyclo[2.2.2]octane Diols: The bicyclo[2.2.2]octane skeleton is often accessed via a Diels-Alder reaction between a cyclohexadiene and a dienophile. beilstein-journals.org The synthesis of optically active bicyclo[2.2.2]octane-2,5-diol has been reported starting from optically active 6-hydroxybicyclo[2.2.2]octan-2-one. nih.gov However, reductions of bicyclo[2.2.2]octane-2,5-dione can result in a mixture of diastereomers, with the desired endo,endo-diol being formed in low yields in some cases. acs.org
Adamantane (B196018) Diols: The synthesis of adamantane diols, such as 1,3-adamantanediol, often starts from adamantane itself or a monosubstituted derivative. acs.org Direct oxidation of adamantane can lead to the diol, but often requires metal catalysts and can suffer from low selectivity and yield. acs.org A more controlled, multi-step approach involves the synthesis of 1,3-dichloro- or 1,3-dibromoadamantane (B19736) followed by hydrolysis. acs.org While this provides better selectivity, it increases the number of synthetic steps.
| Bicyclic Diol Scaffold | Common Synthetic Strategies | Typical Number of Steps | General Efficiency and Challenges |
|---|---|---|---|
| This compound | Diels-Alder reaction; Intramolecular enol oxidative coupling gla.ac.ukbeilstein-journals.orgroyalsocietypublishing.org | Variable (2-5) | Good yields for core formation, but can require multi-step functional group manipulations. Diastereoselectivity can be a challenge in some routes. nih.govfrontiersin.org |
| Bicyclo[2.2.2]octane Diols | Diels-Alder reaction; Reduction of corresponding diones beilstein-journals.orgnih.govacs.org | Variable (2-4) | Accessible core structure, but stereoselective reduction to specific diol isomers can be low yielding. acs.org |
| Adamantane Diols | Direct oxidation of adamantane; Halogenation followed by hydrolysis acs.org | Variable (1-3) | Direct oxidation often lacks selectivity. Multi-step routes offer better control but are less atom-economical. acs.org |
Reactivity Profiles and Selectivity Contrasts
The reactivity of the hydroxyl groups in bicyclic diols is influenced by the rigidity of the scaffold, steric hindrance, and the relative positions of the functional groups.
The two primary hydroxyl groups of this compound are expected to exhibit typical reactivity for primary alcohols, undergoing oxidation to aldehydes or carboxylic acids, reduction, and substitution reactions. However, the rigid bicyclo[3.2.2]nonane framework holds these groups in a fixed spatial orientation, which can influence intramolecular reactions and the approach of bulky reagents. The development of methods for selective monofunctionalization of diols is an active area of research and is relevant for unlocking the full synthetic potential of symmetric diols like this compound. rsc.orgrsc.orgnih.gov
In contrast, diols on the adamantane scaffold can have significantly different reactivities depending on their position. Bridgehead hydroxyl groups in adamantane are tertiary alcohols and are generally less reactive towards oxidation and substitution reactions that proceed via an S(_N)2 mechanism due to steric hindrance and the instability of a carbocation at the bridgehead (Bredt's rule). Primary or secondary hydroxyls on the adamantane framework will exhibit more conventional reactivity.
For bicyclo[2.2.2]octane diols, the steric environment around the hydroxyl groups will dictate their reactivity. For instance, in endo,endo-bicyclo[2.2.2]octane-2,5-diol, the hydroxyl groups are oriented towards the interior of the bicyclic system, which may present greater steric hindrance compared to the more exposed hydroxyl groups in this compound. The selective oxidation of one hydroxyl group in the presence of another in such systems can be achieved using enzymatic or metal-catalyzed methods. scilit.com
Structural and Conformational Distinctiveness within the Bicyclic Diol Landscape
Adamantane, with its diamondoid structure, is exceptionally rigid and possesses a strain-free chair conformation for all its six-membered rings. This rigidity results in well-defined distances and angles between substituents. Bicyclo[2.2.2]octane is also a highly symmetric and rigid structure, with the six-membered rings locked in a boat conformation. frontiersin.org
The bicyclo[3.3.1]nonane system, another related bridged system, typically adopts a double-chair conformation to minimize steric interactions between the C3 and C7 methylene (B1212753) groups. oregonstate.edu This contrasts with the boat-like six-membered ring in the bicyclo[3.2.2]nonane system.
| Bicyclic Scaffold | Key Structural Features | Conformational Characteristics |
|---|---|---|
| Bicyclo[3.2.2]nonane | Six-membered ring bridged by a three-carbon chain. gla.ac.uk | Six-membered ring in a boat-like conformation; conformational mobility in the three-carbon bridge. gla.ac.ukscribd.comresearchgate.net |
| Bicyclo[2.2.2]octane | Three six-membered rings sharing two bridgehead carbons. frontiersin.org | Highly rigid; all six-membered rings are in a boat conformation. frontiersin.org |
| Adamantane | Diamondoid cage structure composed of four fused cyclohexane (B81311) rings. | Extremely rigid and strain-free; all six-membered rings are in a chair conformation. |
| Bicyclo[3.3.1]nonane | Two six-membered rings sharing two bridgehead carbons and a methylene bridge. oregonstate.edu | Typically adopts a double-chair conformation. oregonstate.edu |
Strategic Advantages of the this compound Scaffold for Specific Applications
The unique combination of rigidity and conformational characteristics of the bicyclo[3.2.2]nonane scaffold provides strategic advantages in certain applications, particularly in polymer chemistry and medicinal chemistry.
Polymer Chemistry: The incorporation of rigid cyclic monomers into polyester (B1180765) backbones is a well-established strategy to increase the glass transition temperature (T(_g)) and improve the thermal and mechanical properties of the resulting polymers. acs.orgresearchgate.netresearchgate.netrsc.orgrsc.org The rigid nature of the bicyclo[3.2.2]nonane core in this compound makes it an excellent candidate for this purpose. Polyesters derived from this diol are expected to have higher T(_g) values compared to analogous polymers made from linear aliphatic diols. While other rigid diols like isosorbide (B1672297) and those derived from adamantane also serve this function, the specific geometry and conformational dynamics of the bicyclo[3.2.2]nonane unit can lead to unique polymer properties. nih.govmdpi.comscilit.comcore.ac.ukresearchgate.net For instance, the less symmetric nature of the bicyclo[3.2.2]nonane scaffold compared to adamantane may disrupt polymer chain packing, leading to amorphous materials with high T(_g).
Medicinal Chemistry and Organic Synthesis: In medicinal chemistry, rigid scaffolds are highly valued for their ability to pre-organize appended functional groups in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. smolecule.com The bicyclo[3.2.2]nonane framework serves as a rigid and sterically defined core for the presentation of pharmacophoric elements. The 1,5-disposition of the methanol (B129727) groups provides a specific spatial relationship that can be exploited in the design of ligands for receptors and enzymes. Compared to the more flexible linkers, the bicyclic core reduces the entropic penalty upon binding. While adamantane is a popular scaffold in drug design for its lipophilicity and rigidity, the bicyclo[3.2.2]nonane system offers a different geometry and polarity profile that can be advantageous for specific targets. The synthetic accessibility of functionalized bicyclo[3.2.2]nonane derivatives also makes them attractive building blocks in the total synthesis of complex natural products. nih.govfrontiersin.orgresearchgate.net
Future Research Directions and Emerging Paradigms for Bicyclo 3.2.2 Nonane 1,5 Diyldimethanol
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of the bicyclo[3.2.2]nonane framework often relies on multi-step processes that may not align with modern principles of green chemistry. Future research will undoubtedly focus on developing more sustainable and atom-economical pathways to Bicyclo[3.2.2]nonane-1,5-diyldimethanol.
Key areas of exploration include:
Catalytic Cycloadditions: While Diels-Alder reactions are a common method for constructing the bicyclic core, the use of greener, recyclable catalysts could significantly improve the environmental profile. Research into Lewis acids like Ytterbium triflate (Yb(OTf)₃), known for being effective, water-tolerant, and reusable, presents a promising avenue for catalyzing cycloaddition or other cyclization strategies to build the bicyclo[3.2.2]nonane skeleton. thieme-connect.com
Biocatalysis: The use of enzymes for complex organic synthesis is a cornerstone of green chemistry. Future work could explore enzymatic pathways, potentially using engineered enzymes, to construct the bicyclic framework or perform selective functional group manipulations on precursors. This approach offers high selectivity under mild conditions, minimizing waste and energy consumption.
Flow Chemistry: Transitioning synthetic routes from batch to continuous flow processes can enhance safety, improve reaction control, and increase efficiency. A flow-based synthesis of this compound could lead to higher yields and purity while reducing solvent usage and waste generation.
Atom-Economical Reactions: Methodologies that maximize the incorporation of atoms from reactants into the final product are highly desirable. libretexts.org Strategies such as one-pot tandem reactions, where multiple transformations occur sequentially without isolating intermediates, could provide a more efficient and less wasteful route to the target molecule. researchgate.net
Table 1: Comparison of Potential Synthetic Route Paradigms
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Recyclable Catalysis | Reduced catalyst waste, lower cost, simplified purification. | Catalyst stability and activity over multiple cycles; substrate scope. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, renewable. | Enzyme discovery and engineering; scalability of processes. |
| Flow Chemistry | Enhanced safety and control, improved yield, easier scale-up. | Reactor design and optimization; handling of solids and reagents. |
| Atom-Economical Reactions | Maximized efficiency, minimized waste, reduced cost. | Design of complex tandem reaction sequences; catalyst compatibility. |
Exploration of Novel Reaction Methodologies Utilizing the this compound Framework
The two primary hydroxyl groups, held in a fixed orientation by the rigid bicyclic core, are key to the compound's synthetic potential. While standard transformations like oxidation, reduction, and substitution are known, future research will explore more sophisticated reaction methodologies.
Polymerization Monomer Synthesis: The diol is an ideal precursor for creating novel monomers for step-growth polymerization. It can be reacted with diacids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The rigidity of the bicyclononane unit would be directly imparted to the polymer backbone, influencing its material properties. mdpi.com
Ring-Opening Polymerization (ROP): A particularly innovative approach would involve converting the diol into a bicyclic lactone, carbonate, or other cyclic monomer. researchgate.nettandfonline.com Such monomers could then undergo ring-opening polymerization to produce high-molecular-weight polymers with unique architectures and predictable properties, a method known to offer excellent control over the final polymer structure. nih.govnih.gov
Asymmetric Catalysis: The C₂-symmetric nature of the scaffold could be exploited by converting the hydroxyl groups into chiral directing groups or ligands. These new chiral auxiliaries could be employed in asymmetric catalysis, where the rigid framework ensures a well-defined steric environment for controlling the stereochemical outcome of reactions.
Supramolecular Chemistry: The defined geometry and hydrogen-bonding capabilities of the diol make it an excellent building block for supramolecular chemistry. smolecule.com It can be used to construct larger, self-assembled structures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or complex host-guest systems.
Integration into Advanced Smart Materials and Responsive Systems
The inherent rigidity of the this compound scaffold is a critical feature for the design of advanced materials. By incorporating this unit into polymers, researchers can create materials with enhanced thermal stability, mechanical strength, and tailored physical properties. mdpi.comresearchgate.net
High-Performance Polymers: The inclusion of the bicyclic diol as a monomer in polyesters, polycarbonates, or polyurethanes is expected to increase the glass transition temperature (Tg) and improve the modulus of the resulting materials. This makes it a candidate for creating high-strength, thermally resistant plastics and fibers.
Shape-Memory Polymers (SMPs): A significant emerging paradigm is the use of rigid diols in the synthesis of shape-memory materials. researchgate.net By incorporating this compound into a polymer network (e.g., a polyurethane), it can act as a rigid "net-point" to define the permanent shape. The material could then be deformed and fixed into a temporary shape, returning to its original form upon application of an external stimulus like heat. researchgate.net
Low-Dielectric Constant Materials: The bulky, non-polar nature of the bicycloalkane framework could be utilized to create polymers with a high free volume. Such materials are sought after in the microelectronics industry as insulators (low-κ dielectrics) to reduce signal delay and power consumption in integrated circuits.
Stimuli-Responsive Gels: By functionalizing the hydroxyl groups with responsive moieties, the diol can be used as a cross-linker to create hydrogels or organogels. These gels could exhibit swelling or shrinking behavior in response to changes in pH, temperature, or light, making them suitable for applications in sensing, drug delivery, or soft robotics.
Table 2: Potential Impact of this compound in Advanced Polymers
| Polymer Type | Property Enhancement | Potential Application |
|---|---|---|
| Polyesters/Polycarbonates | Increased Tg, improved thermal stability, higher modulus. | High-performance engineering plastics, aerospace components. |
| Polyurethanes | Controlled hard-segment domains, enhanced mechanical strength. | Shape-memory materials, durable elastomers, advanced coatings. |
| Epoxy Resins | Increased cross-link density, improved thermomechanical properties. | Adhesives, composites, microelectronic packaging. |
Expanding the Scope of Applications in Emerging Fields of Chemical Science
The unique three-dimensional structure of this compound makes it a versatile platform for development in several cutting-edge areas of chemical science.
Medicinal Chemistry and Drug Discovery: Rigid scaffolds are highly valued in medicinal chemistry for their ability to present pharmacophoric groups in a precise and pre-organized spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. smolecule.comontosight.ai The bicyclononane framework can serve as a non-aromatic, conformationally restricted core for new therapeutic agents, potentially leading to improved metabolic stability and novel intellectual property. researchgate.netacs.org The diol functionality provides convenient handles for attaching various active moieties.
Fragment-Based Drug Design (FBDD): As a small, rigid molecule, this compound itself or its simple derivatives could be used as fragments in FBDD screening campaigns. Identifying weak but efficient binding of this core structure to a protein target could provide a starting point for growing a more potent drug candidate.
Molecular Scaffolding in Materials Science: Beyond polymers, the diol can be used as a rigid linker to create porous materials for gas storage and separation. Its defined length and rigid nature can help in the rational design of materials with specific pore sizes and functionalities.
Probes for Chemical Biology: By attaching fluorescent tags or reactive groups to the hydroxyl functions, derivatives of this compound can be synthesized as molecular probes. The rigid scaffold would ensure that the attached functional units are held at a fixed distance and orientation, which is valuable for studying biological processes such as protein-protein interactions or enzyme activity.
Q & A
Q. What are the common synthetic routes to Bicyclo[3.2.2]nonane derivatives, and what experimental conditions are critical for success?
Bicyclo[3.2.2]nonane derivatives are synthesized via:
- Cobalt-mediated cycloadditions : Enediynes with γ-alkylidenebutenolides undergo Co(I)-mediated (2+2+3) cycloadditions to form bicyclo[3.2.2]nonane-6,8-dione backbones. Reaction conditions include Co catalysts (e.g., Co(CO)₈) in THF at 60–80°C .
- Diels-Alder reactions : Symmetric ketones react with dienophiles (e.g., benzoyl chloride) in water/THF under basic conditions (KOH) to yield α-hydroxyketone intermediates, followed by O-benzoylation to final products .
- Intramolecular oxidative coupling : Enol oxidative coupling forms spiro[bicyclo[3.2.2]nonane] systems using Mn(OAc)₃ or FeCl₃ as oxidants, achieving high yields (~85%) despite moderate diastereoselectivity .
Table 1: Synthesis Method Comparison
| Method | Key Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Co-mediated cycloaddition | Co(CO)₈, THF, 60–80°C | 60–75% | High diastereo | |
| Diels-Alder | KOH, H₂O/THF, 25°C | 70–85% | Stereospecific | |
| Oxidative coupling | Mn(OAc)₃, CH₃CN, rt | 80–90% | Low diastereo |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing bicyclo[3.2.2]nonane derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve bridgehead protons and quaternary carbons. For example, bicyclo[3.2.2]nonane-6,8-dione shows distinct carbonyl signals at δ 210–215 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₉H₁₆O₂ for diols) and fragmentation patterns .
- Gas Chromatography (GC) : Used for purity analysis, especially for volatile derivatives (e.g., methyl esters) with retention indices cross-referenced against NIST databases .
Q. How does the bicyclo[3.2.2]nonane scaffold influence molecular rigidity and stereoelectronic properties?
The fused bicyclic system imposes significant conformational restraint, reducing entropy in transition states. Computational studies (DFT) reveal:
- Steric effects : Bridgehead substituents (e.g., hydroxyl groups in 1,5-diyldimethanol) create steric hindrance, favoring axial-equatorial isomerism .
- Electronic effects : Electron-withdrawing groups (e.g., ketones) polarize the ring system, enhancing reactivity in cycloadditions .
Q. Are bicyclo[3.2.2]nonane derivatives found in natural products?
Yes. Neolignans from Magnolia denudata contain 6-oxabicyclo[3.2.2]nonane cores, biosynthesized via oxidative dimerization of phenylpropanoids. These exhibit antimicrobial and anti-inflammatory activities .
Advanced Research Questions
Q. How do mechanistic studies explain unexpected outcomes in cobalt-mediated bicyclo[3.2.2]nonane syntheses?
Co-mediated reactions occasionally deviate to form bicyclo[3.3.1]nonane scaffolds due to:
- Butenolide fragmentation : DFT calculations suggest Co(III) intermediates undergo α-cleavage, rearranging via hydride shifts under acidic conditions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize cationic intermediates, favoring bicyclo[3.3.1] products .
Q. What strategies address low diastereoselectivity in oxidative coupling reactions for spiro[bicyclo[3.2.2]nonane] systems?
- Chiral auxiliaries : Temporarily introduce sultam-based auxiliaries to enforce stereochemistry during coupling .
- Catalytic asymmetric oxidation : Mn-salen catalysts improve enantioselectivity (up to 80% ee) in enol coupling .
Q. How do computational methods aid in predicting bicyclo[3.2.2]nonane reactivity?
- DFT calculations : Model transition states for cycloadditions, identifying favorable orbital interactions (e.g., HOMO-LUMO overlaps in Diels-Alder) .
- MD simulations : Predict solvent-accessible conformers to optimize reaction conditions .
Q. Can bicyclo[3.2.2]nonane derivatives serve as scaffolds for bioactive molecules?
Yes. Derivatives like 4-(2-phenylthiazol-5-yl)-1,4-diazabicyclo[3.2.2]nonane show promise as:
- Neurological agents : Modulate nicotinic acetylcholine receptors .
- Anticancer leads : Spiroaspertrione A analogs induce apoptosis via ROS pathways .
Q. What challenges arise in scaling up oxidative coupling reactions for bicyclo[3.2.2]nonane synthesis?
- Oxidant stoichiometry : Mn(OAc)₃ requires 3 equivalents, generating Mn waste. Catalytic Mn with O₂ co-oxidants is under investigation .
- Solvent recovery : Acetonitrile (CH₃CN) poses recycling challenges; switch to biodegradable solvents (e.g., cyclopentyl methyl ether) is being tested .
Q. How do substituents on the bicyclo[3.2.2]nonane core affect thermal stability?
- Electron-donating groups (e.g., –OH) : Lower thermal stability (Tdec ~150°C) due to hydrogen bonding-induced strain .
- Electron-withdrawing groups (e.g., –CO₂Me) : Increase stability (Tdec >200°C) by delocalizing ring stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
